2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]quinolin-4-amine
Description
Properties
Molecular Formula |
C15H16N4 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-[(3,5-dimethylpyrazol-1-yl)methyl]quinolin-4-amine |
InChI |
InChI=1S/C15H16N4/c1-10-7-11(2)19(18-10)9-12-8-14(16)13-5-3-4-6-15(13)17-12/h3-8H,9H2,1-2H3,(H2,16,17) |
InChI Key |
NAPOLCHEZKYYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=NC3=CC=CC=C3C(=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]quinolin-4-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a quinoline derivative. One common method includes the use of a nucleophilic substitution reaction where the pyrazole moiety is introduced to the quinoline ring under basic conditions. The reaction is often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process often starts with the preparation of the pyrazole and quinoline intermediates, followed by their coupling under optimized conditions to form the final product. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it into a dihydroquinoline derivative.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline and pyrazole derivatives.
Scientific Research Applications
2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Core Heterocycle Variations
a. Quinoline vs. Pyridine Derivatives
- N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine (P1): Molecular Formula: C₁₂H₁₅N₅ Application: Demonstrated corrosion inhibition efficacy in 1 M HCl solutions, achieving ~85% efficiency at 10 mM concentration via adsorption on mild steel surfaces. The smaller pyridine core may facilitate faster electron transfer compared to quinoline .
b. Bis-Substituted vs. Mono-Substituted Analogs
- N,N-bis((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine (Compound 3): Molecular Formula: C₁₆H₂₁N₇O₂ Key Data: Elemental analysis (Calc./Found): C (55.96%/55.81%), H (6.16%/6.06%), N (28.55%/28.55%) . Application: Evaluated as a New Delhi metallo-β-lactamase 1 (NDM1) inhibitor.
Functional Group Modifications
a. Amine Position and Hydrogen Bonding
- 5-(p-Tolyl)-1-(quinolin-2-yl)pyrazole Derivatives: Substitution at the quinolin-2-position (vs. 4-amine in the target compound) eliminates hydrogen bond donor capacity, reducing interactions with polar biological targets. This positional difference may explain lower antimicrobial activity in some derivatives .
b. Corrosion Inhibition Mechanisms
- 4-(((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)amino)benzoic acid (P2): Incorporates a carboxylic acid group, enhancing adsorption on metal surfaces through chelation. This contrasts with the target compound’s amine group, which may rely on lone-pair electron donation for corrosion inhibition .
Research Findings and Mechanistic Insights
- Antimicrobial Activity: Pyrazole-thiazole hybrids (e.g., N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine) exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL), attributed to membrane disruption and enzyme inhibition. The target compound’s quinoline core may enhance this effect due to deeper membrane penetration .
- Enzyme Inhibition: Bis-pyrazole derivatives show promise against NDM1, a carbapenemase enzyme. Molecular docking suggests that the 3,5-dimethylpyrazole groups occupy the enzyme’s active site, while the quinoline analog’s amine group could form additional hydrogen bonds .
- Corrosion Resistance: Pyridine-based analogs like P1 achieve high inhibition efficiency via Langmuir adsorption isotherms. Quinoline’s extended aromatic system may improve adsorption but reduce solubility in aqueous acidic environments .
Q & A
Q. How can structure-activity relationship (SAR) studies optimize therapeutic index?
- Methodological Answer : Design a library of derivatives with variations in the quinoline amine, pyrazole methyl groups, and linker length. Test efficacy (e.g., IC) against toxicity (e.g., LD) in parallel. Pharmacokinetic studies (e.g., bioavailability, half-life) in rodent models prioritize candidates with >10-fold selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
